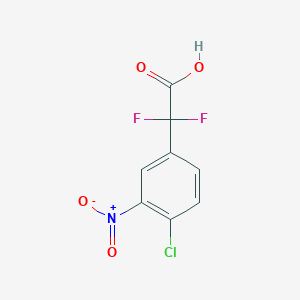

4,5-bis(chloromethyl)thiophene-2-carboxylic acid

Vue d'ensemble

Description

“4,5-bis(chloromethyl)thiophene-2-carboxylic acid” is a derivative of thiophene . Thiophene is a five-membered ring compound with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of thiophene derivatives involves various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “4,5-bis(chloromethyl)thiophene-2-carboxylic acid” is C7H6Cl2O2S . It is a derivative of thiophene, which is a five-membered ring compound with one sulfur atom .Chemical Reactions Analysis

Thiophene derivatives have been widely studied as substrates in coupling reactions and olefinations . They undergo various chemical reactions to form different compounds. For example, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Applications De Recherche Scientifique

Luminescence Sensing and Pesticide Removal

A study by Zhao et al. (2017) highlights the use of thiophene-based metal-organic frameworks (MOFs) for environmental applications. These MOFs, constructed using thiophene-functionalized dicarboxylic acid, demonstrated efficient luminescence sensing, selectively sensitive to environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Additionally, they have potential in pesticide removal from waste solutions (Zhao et al., 2017).

Crystal Engineering and Photoluminescence

Xue et al. (2015) synthesized new coordination polymers using thiophene-2,5-dicarboxylic acid derivative. These compounds showcased diverse structures and were investigated for their structural stabilities and photoluminescence properties, suggesting potential in materials science (Xue et al., 2015).

Dye-Sensitized Solar Cells

Wills et al. (2016) explored the application of a thiophene-functionalized ligand in dye-sensitized solar cells (DSSC). Their study indicated that the positioning of thiophene groups affects the efficiency of DSSCs, with a significant increase in efficiency observed (Wills et al., 2016).

Chemical Synthesis and Reactivity

Research by Snyder et al. (2003) focused on the reactivity of thiophene derivatives in chemical synthesis. They studied the C,O-dialkylation of Meldrum's acid with thiophene derivatives, revealing insights into the kinetic and thermodynamic aspects of these reactions (Snyder et al., 2003).

Efficient Synthesis Process

Wang et al. (2014) developed an efficient process for synthesizing 4,5-Dichlorothiophene-2-Carboxylic Acid. This method offers advantages like mild reaction conditions and high yield, which are beneficial for industrial applications (Wang et al., 2014).

Novel Ligand for Solar Cells

Mishra et al. (2009) designed a novel ligand, BTC, for thin-film dye-sensitized solar cells. This development led to a significant improvement in solar-to-electricity conversion efficiency, indicating the potential of thiophene derivatives in renewable energy technologies (Mishra et al., 2009).

Propriétés

IUPAC Name |

4,5-bis(chloromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c8-2-4-1-5(7(10)11)12-6(4)3-9/h1H,2-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRHWXQAUDKNDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CCl)CCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Bis(chloromethyl)thiophene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate](/img/structure/B6611784.png)

![{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B6611826.png)

![[1-(aminomethyl)cycloheptyl]methanol](/img/structure/B6611865.png)